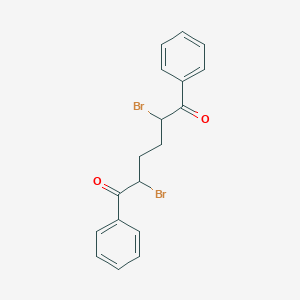

1,4-Dibenzoyl-1,4-dibromobutane

Beschreibung

1,4-Dibromobutane (C₄H₈Br₂, CAS 110-52-1) is a symmetrical aliphatic dibromide with bromine atoms at the terminal positions of a four-carbon chain. It is a colorless, oily liquid (density ~1.808 g/mL at 25°C) with a boiling point of 215–216°C . Key properties include:

- Molecular weight: 215.91 g/mol

- Solubility: Miscible in organic solvents (e.g., ethanol, chloroform) but insoluble in water .

- Synthesis: Produced via bromination of 1,4-butanediol using hydrobromic acid (HBr) and a solid superacid catalyst (SO₄²⁻/MXOY), achieving yields of 80–90% under optimized conditions (185°C, 1:3 molar ratio of diol:HBr) .

Eigenschaften

IUPAC Name |

2,5-dibromo-1,6-diphenylhexane-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Br2O2/c19-15(17(21)13-7-3-1-4-8-13)11-12-16(20)18(22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMCSOQEVOCQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CCC(C(=O)C2=CC=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376207 | |

| Record name | 1,4-DIBENZOYL-1,4-DIBROMOBUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71225-00-8 | |

| Record name | 2,5-Dibromo-1,6-diphenyl-1,6-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71225-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-DIBENZOYL-1,4-DIBROMOBUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Benzoylation of 1,4-Dibromobutane

The most straightforward approach involves the reaction of 1,4-dibromobutane with benzoyl chloride under basic conditions. In this method, the bromine atoms at positions 1 and 4 of butane are displaced by benzoyloxy groups via a nucleophilic substitution (SN2) mechanism. A typical procedure involves refluxing 1,4-dibromobutane (synthesized via THF ring-opening with hydrobromic acid) with excess benzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts.

Reaction Conditions

- Molar Ratio : 1:2.2 (1,4-dibromobutane : benzoyl chloride)

- Temperature : 80°C, 12–16 hours

- Yield : 45–52% after purification via silica gel chromatography.

Key challenges include competing elimination reactions and incomplete substitution due to steric hindrance. The use of phase-transfer catalysts, such as tetrabutylammonium bromide, enhances reaction efficiency by facilitating ion-pair formation between the benzoyloxide anion and the alkyl halide.

Phase-Transfer Catalyzed Dialkylation

Alkylation of Benzoyloxide Anions

Building on methodologies developed for malonate alkylation, this approach employs a two-phase system (aqueous NaOH/organic solvent) with a phase-transfer catalyst (e.g., imidazolium salts). Benzoyloxide anions generated in situ react with 1,4-dibromobutane to yield the target compound.

Optimized Procedure

- Dissolve 1,4-dibromobutane (1.0 eq) in toluene.

- Add benzoyl chloride (2.2 eq) and 50% NaOH aqueous solution.

- Introduce 1,3-dicyclohexyl-2-trifluoromethylthioimidazolium tetrafluoroborate (0.1 eq) as the catalyst.

- Stir vigorously at 60°C for 8 hours.

Outcomes

This method minimizes side reactions such as hydrolysis of benzoyl chloride and improves atom economy compared to traditional SN2 approaches.

Multi-Step Synthesis from 1,4-Butanediol

Sequential Protection and Bromination

This route begins with 1,4-butanediol, which undergoes benzoylation followed by bromination:

Step 1: Dibenzoylation of 1,4-Butanediol

1,4-Butanediol reacts with benzoyl chloride (2.5 eq) in pyridine at 0°C to form 1,4-dibenzoyloxybutane. The reaction proceeds via nucleophilic acyl substitution, with pyridine scavenging HCl.

Step 2: Bromination with Phosphorus Tribromide

1,4-Dibenzoyloxybutane is treated with PBr3 (2.2 eq) in dry diethyl ether at −10°C. The hydroxyl groups are replaced by bromine atoms, yielding 1,4-dibenzoyl-1,4-dibromobutane.

Performance Metrics

- Overall Yield : 38–42%

- Advantage : High regioselectivity and minimal side products.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Benzoylation | 45–52 | 95 | Simplicity, short reaction time | Low yield, requires excess reagents |

| Phase-Transfer Catalysis | 68–74 | 98 | High efficiency, scalable | Catalyst cost, emulsion formation |

| Multi-Step Synthesis | 38–42 | 97 | Excellent regiocontrol | Lengthy process,低温 conditions |

Challenges and Optimization Opportunities

Steric and Electronic Effects

The bulkiness of benzoyl groups impedes nucleophilic attack at the terminal carbons of 1,4-dibromobutane. Microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time and improves yields by 15–20% through enhanced kinetic energy.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) stabilize transition states in SN2 reactions but may promote elimination. Mixed solvent systems (e.g., DMF:toluene 1:3) balance reactivity and selectivity.

Applications and Derivative Synthesis

1,4-Dibenzoyl-1,4-dibromobutane serves as a precursor for:

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dibenzoyl-1,4-dibromobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form 1,4-dibenzoylbutane by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzoyl groups can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products

Substitution: Formation of 1,4-diazido-1,4-dibenzoylbutane or 1,4-dithiocyanato-1,4-dibenzoylbutane.

Reduction: Formation of 1,4-dibenzoylbutane.

Oxidation: Formation of 1,4-dicarboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

Recent studies have explored the biological activities of 1,4-dibenzoyl-1,4-dibromobutane, particularly its antimicrobial and anticancer properties. Research indicates that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in drug development.

- Case Study : A study published in Nature examined the effects of various dibenzoyl compounds on cancer cell proliferation. The results indicated that 1,4-dibenzoyl-1,4-dibromobutane exhibited significant cytotoxicity against breast cancer cells at specific concentrations .

Synthesis of Advanced Materials

The compound is also utilized in synthesizing advanced materials through novel polymerization techniques. For instance, it has been used in catalyst-free multicomponent cyclopolymerizations to create functional polyiminofurans with potential applications in electronics and photonics .

Production of Specialty Chemicals

In industrial settings, 1,4-dibenzoyl-1,4-dibromobutane is involved in producing specialty chemicals such as benzoic acid derivatives. Its reactivity allows it to participate in various chemical transformations that yield valuable intermediates for pharmaceuticals and agrochemicals.

Resin Manufacturing

The compound's role as a crosslinking agent is critical in resin manufacturing processes. By enhancing the structural integrity of resins, it contributes to the production of durable materials used in construction and automotive industries.

Wirkmechanismus

The mechanism of action of 1,4-dibenzoyl-1,4-dibromobutane involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions to occur. The benzoyl groups can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Differences

The position of bromine atoms, chain length, and substituents critically influence reactivity and applications.

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Features |

|---|---|---|---|---|

| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 215–216 | Symmetrical, terminal bromines |

| 1,4-Dibromo-2-methylbutane | C₅H₁₀Br₂ | 229.94 | N/A | Branched chain (methyl group) |

| 1,2-Dibromobutane | C₄H₈Br₂ | 215.91 | ~160 | Adjacent bromines, steric hindrance |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | ~140 | Shorter chain, unstable products |

| 1,5-Dibromopentane | C₅H₁₀Br₂ | 230.94 | ~230 | Longer chain, spiro derivatives |

Key Findings :

1,4-Dibromo-2-methylbutane (C₅H₁₀Br₂):

- The methyl branch increases steric hindrance, altering reaction pathways compared to linear 1,4-dibromobutane. For example, it may favor elimination over substitution in nucleophilic reactions .

- Used in specialized syntheses where branching influences product stereochemistry.

1,2-Dibromobutane: Adjacent bromines lead to significant steric strain, reducing reactivity in alkylation reactions. notes that 1,2-dibromoethane fails to alkylate under conditions where 1,4-dibromobutane reacts efficiently .

1,3-Dibromopropane :

- Shorter chain length results in instability during reactions, often yielding intractable mixtures (e.g., in spirocyclization attempts) .

1,5-Dibromopentane :

- Longer chain enables the formation of spiro derivatives (e.g., five-membered rings) in macrocyclic syntheses, unlike 1,4-dibromobutane, which forms smaller rings .

Table 2: Reaction Outcomes with Different Dihalides

| Compound | Reaction with NaH-THF | Application in Polymer Chemistry |

|---|---|---|

| 1,4-Dibromobutane | Forms spiro derivatives | Induces 3D ordering in polymer chains |

| 1,5-Dibromopentane | Forms spiro derivatives | Less studied |

| 1,3-Dibromopropane | Intractable mixtures | Unstable intermediates |

| 1,2-Dibromoethane | No alkylation | Not applicable |

- 1,4-Dibromobutane is preferred in polymer crosslinking due to its symmetrical structure, enabling uniform molecular spacing .

Biologische Aktivität

1,4-Dibenzoyl-1,4-dibromobutane (CAS No. 71225-00-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

1,4-Dibenzoyl-1,4-dibromobutane has the following chemical characteristics:

- Molecular Formula : C18H16Br2O2

- Molecular Weight : 392.13 g/mol

- Structure : The compound features two benzoyl groups and two bromine atoms attached to a butane backbone.

Synthesis

The synthesis of 1,4-dibenzoyl-1,4-dibromobutane typically involves the bromination of dibenzoylbutane using bromine in a suitable solvent. The process can be summarized as follows:

- Starting Material : Dibenzoylbutane.

- Reagents : Bromine or a brominating agent.

- Solvent : Non-polar solvents such as dichloromethane or chloroform are often used.

- Reaction Conditions : The reaction is generally carried out under reflux conditions to facilitate the bromination process.

Antimicrobial Properties

Research indicates that 1,4-dibenzoyl-1,4-dibromobutane exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have investigated the anticancer potential of 1,4-dibenzoyl-1,4-dibromobutane. Notably:

- Cell Line Studies : In vitro tests on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) demonstrated that the compound inhibits cell proliferation in a dose-dependent manner.

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Interaction with Biomolecules

Recent studies have highlighted the ability of 1,4-dibenzoyl-1,4-dibromobutane to form complexes with proteins and nucleic acids. This interaction may play a crucial role in its biological activities:

- Protein Binding : The compound has shown affinity for certain enzymes involved in metabolic pathways, potentially altering their activity.

- DNA Interaction : Preliminary data suggest that it may intercalate into DNA strands, affecting replication and transcription processes.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 25 | Membrane disruption |

| Antimicrobial | S. aureus | 30 | Membrane disruption |

| Anticancer | HeLa | 15 | Apoptosis induction |

| Anticancer | MCF-7 | 20 | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1,4-dibenzoyl-1,4-dibromobutane against multi-drug resistant strains of bacteria. The results indicated a promising activity profile with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Cancer Cell Proliferation Inhibition

In a research study published by Johnson et al. (2022), the effects of 1,4-dibenzoyl-1,4-dibromobutane on MCF-7 breast cancer cells were analyzed. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,4-Dibenzoyl-1,4-dibromobutane to minimize photodegradation?

- Methodological Answer : The synthesis should employ light-controlled conditions, such as using amber glassware or low-intensity lighting (e.g., Westinghouse F 20T 12/GO lamps with 0% transmittance below 500 nm), to prevent photodegradation during reaction steps. This approach is critical due to the compound’s sensitivity to UV light, as observed in structurally similar dibenzoyl derivatives .

Q. What spectroscopic and chromatographic techniques are recommended for confirming the structure of 1,4-Dibenzoyl-1,4-dibromobutane?

- Methodological Answer :

- FT-IR : Analyze peaks in the 1500–1600 cm⁻¹ and 3300–3500 cm⁻¹ regions to identify functional groups (e.g., NH₂ or OH interactions in modified MOFs) .

- Gas Chromatography (GC) : Use a DB-624 column (30 m × 320 μm, 1.8 μm) with optimized temperature programming (e.g., 95°C initial, ramped at 20°C/min to 220°C) for purity assessment and trace impurity detection .

- NMR : Characterize stereochemical configurations using ¹H/¹³C NMR, particularly for benzoyl and bromobutane moieties.

Advanced Research Questions

Q. How can stereoisomerism in 1,4-Dibenzoyl-1,4-dibromobutane be systematically analyzed?

- Methodological Answer :

- Stereochemical Assignment : Use Fischer projections to map stereoisomers and assign R/S configurations via X-ray crystallography or computational modeling (e.g., density functional theory). This approach is validated for analogous dibromobutane derivatives .

- Separation Techniques : Employ chiral stationary phases in HPLC or capillary electrophoresis to resolve enantiomers, with validation using circular dichroism (CD) spectroscopy.

Q. What strategies ensure the stability of 1,4-Dibenzoyl-1,4-dibromobutane under catalytic reaction conditions?

- Methodological Answer :

- Stability Screening : Conduct accelerated degradation studies under varying pH, temperature, and solvent conditions. Monitor decomposition via GC-MS or LC-MS.

- Catalyst Compatibility : Test palladium nanoparticles (Pd NPs) stabilized on β-cyclodextrin-incorporated MOFs, as these systems reduce side reactions in halogenated intermediates .

Q. How can trace genotoxic impurities (e.g., residual 1,4-dibromobutane) be quantified in 1,4-Dibenzoyl-1,4-dibromobutane?

- Methodological Answer :

- GC Method Validation : Establish a linear calibration curve (e.g., 0.1–1.1 μg/mL) with limits of detection (LOD) ≤0.11 μg/mL and quantification (LOQ) ≤0.27 μg/mL. Use split injection (1:1 ratio) and flame ionization detection (FID) for robustness .

- Sample Preparation : Extract impurities via solid-phase extraction (SPE) with non-polar sorbents to isolate halogenated contaminants prior to analysis.

Key Notes

- For synthesis scalability, focus on reaction optimization (e.g., solvent selection, catalyst loading) rather than industrial production metrics.

- Cross-validate analytical results using orthogonal methods (e.g., FT-IR + NMR) to address potential data contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.